molecular formula C15H28N2O B13371588 N,N-dibutyl-1-methyl-1,2,5,6-tetrahydropyridine-3-carboxamide

N,N-dibutyl-1-methyl-1,2,5,6-tetrahydropyridine-3-carboxamide

Cat. No.: B13371588
M. Wt: 252.40 g/mol
InChI Key: ZDVCTWMAIPFLFG-UHFFFAOYSA-N
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Description

N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide is a chemical compound with a complex structure that includes a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide typically involves the reaction of N-methylpyrrolidine with dibutylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as Rh/I, and solvents like N-methylpyrrolidone. The reaction mixture is subjected to high pressure of CO2 and H2 at elevated temperatures (around 100°C) for a specified duration (e.g., 24 hours) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid, while reduction may yield N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide alcohol derivatives.

Scientific Research Applications

N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide is unique due to its specific combination of functional groups and the presence of the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H28N2O

Molecular Weight

252.40 g/mol

IUPAC Name

N,N-dibutyl-1-methyl-3,6-dihydro-2H-pyridine-5-carboxamide

InChI

InChI=1S/C15H28N2O/c1-4-6-11-17(12-7-5-2)15(18)14-9-8-10-16(3)13-14/h9H,4-8,10-13H2,1-3H3

InChI Key

ZDVCTWMAIPFLFG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CCCN(C1)C

Origin of Product

United States

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